molecular formula C9H10BrNO B1308550 N-(4-bromophenyl)-N-methylacetamide CAS No. 50438-47-6

N-(4-bromophenyl)-N-methylacetamide

Cat. No.: B1308550
CAS No.: 50438-47-6
M. Wt: 228.09 g/mol
InChI Key: JDWFXKUASRMYEO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-methylacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N-methylacetamide typically involves the reaction of 4-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-(4-bromophenyl)-N-methylamine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(4-bromophenyl)-N-methylamine.

    Substitution: N-(4-hydroxyphenyl)-N-methylacetamide or N-(4-aminophenyl)-N-methylacetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the methyl group, which can affect its reactivity and binding properties.

    N-(4-chlorophenyl)-N-methylacetamide: Substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.

    N-(4-bromophenyl)-N-ethylacetamide: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with molecular targets.

Uniqueness: N-(4-bromophenyl)-N-methylacetamide is unique due to the specific combination of the bromine atom and the methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-bromophenyl)-N-methylacetamide, a compound with the molecular formula C9H10BrNOC_9H_{10}BrNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The presence of the bromine atom in the para position of the phenyl ring enhances the compound's reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For instance, a study evaluating derivatives of related compounds found promising results against common pathogens using turbidimetric methods .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Compounds structurally similar to this compound demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting potent effects against cancer cells .

Molecular docking studies have elucidated the binding mechanisms of this compound with specific receptors and enzymes. The bromine atom and acetamide group play crucial roles in enhancing the compound's affinity for biological targets, which is essential for its therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural DifferencesUnique Properties
2-(4-chlorophenyl)-N-methylacetamideChlorine instead of bromineDifferent reactivity due to varying halogen properties
2-(4-fluorophenyl)-N-methylacetamideFluorine instead of bromineInfluences lipophilicity and metabolic stability
2-(3-bromophenyl)-N-methylacetamideBromine at the meta positionPotentially different biological activity

This table highlights how variations in halogen atoms affect chemical behavior and biological activity, making each compound unique despite their structural similarities.

Case Studies

  • Antimicrobial Activity Assessment : A study focused on evaluating the antimicrobial efficacy of synthesized derivatives similar to this compound showed that certain compounds had significant inhibitory effects on bacterial growth, leading to further exploration in drug development .
  • Anticancer Screening : Another research project assessed several derivatives against MCF7 cells, identifying specific compounds that exhibited notable cytotoxic effects. This reinforces the potential application of this compound in cancer therapy.

Properties

IUPAC Name

N-(4-bromophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFXKUASRMYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401943
Record name N-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50438-47-6
Record name N-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (101.5 mg, 2.33 mmol) (55% in paraffin liquid) was added to a solution of 249 mg (1.16 mmol) of the title compound produced in step (i) of Reference Example 7 in N,N-dimethylformamide (2.5 ml), and the mixture was stirred at room temperature for 30 min. Thereafter, methyl iodide was added, and the mixture was stirred at room temperature for 1 hr. The reaction was stopped by adding a saturated aqueous sodium hydrogencarbonate solution, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with water and saturated brine in that order, was dried over anhydrous sodium sulfate, and was filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1) to give 239 mg (yield 90%) of the title compound.
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90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-bromoacetanilide (1.0 g, 4.67 mmol) in DMF (5 mL) is added dropwise to a suspension of sodium hydride (224 mg, 5.61 mmol, 60% dispersion in mineral oil) in DMF (5 mL) at 0° C. After stirring 1 h at 0° C., iodomethane (349 μl, 5.61 mmol) is added and the reaction mixture warmed to RT and stirred 16 h. The reaction is quenched with water (15 mL) and extracted into EtOAc (3×15 mL); the combined organic phases are then dried over Na2SO4 and reduced in vacuo. Purification by column chromatography (40% EtOAc in heptane) gives the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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